4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a complex organic compound with the molecular formula C28H18O9 and a molecular weight of 498.44 g/mol. This compound is characterized by two biphenyl units connected by an ether linkage, with carboxylic acid functional groups located at the 3 and 5 positions of each biphenyl ring. The presence of these functional groups imparts unique chemical properties that make this compound valuable in various applications, particularly in polymer synthesis and advanced materials development .
These reactions highlight the compound's versatility and potential for further functionalization.
The biological activity of 4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is linked to its ability to interact with various molecular targets. The compound can form hydrogen bonds through its carboxylic acid groups and engage in π-π stacking interactions due to its biphenyl structure. These interactions enhance its solubility and bioavailability, making it a candidate for further investigation in pharmacological applications .
The synthesis of 4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) typically involves the reaction of 4,4'-dihydroxybiphenyl with phthalic anhydride in the presence of a catalyst. This reaction is usually conducted under reflux conditions using solvents such as toluene or xylene. Following the reaction, the product is purified through recrystallization from an appropriate solvent.
In industrial settings, large-scale production employs continuous flow reactors where reactants are introduced at controlled rates. This method optimizes reaction conditions to maximize yield and purity. Subsequent purification may involve distillation and crystallization techniques.
4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) finds utility in various fields:
Studies on the interactions of 4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) focus on its binding capabilities with different biological molecules. The compound's ability to engage in hydrogen bonding and π-π stacking may influence its pharmacokinetics and pharmacodynamics when used in therapeutic formulations. Further research is necessary to elucidate these interactions fully.
Several compounds share structural similarities with 4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)). Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Adipic Acid | C6H10O4 | A widely used dicarboxylic acid primarily in nylon production; simpler structure compared to 4',4'''-Oxybis. |
| Phthalic Acid | C8H6O4 | Contains two carboxylic groups but lacks biphenyl structure; used in plasticizers and resins. |
| Terephthalic Acid | C10H8O4 | A dicarboxylic acid used in polyester production; similar reactivity but different applications. |
The uniqueness of 4',4'''-Oxybis lies in its biphenyl structure combined with multiple carboxylic acid functionalities, which enhances its potential for forming complex materials and engaging in specific
Hydrothermal methods are widely employed for synthesizing biphenyl-based polycarboxylic acids due to their ability to facilitate crystalline network formation under controlled temperature and pressure. For 4',4'''-oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), however, direct hydrothermal synthesis protocols are less documented. Analogous compounds, such as biphenyl-4,4'-dicarboxylic acid, are typically synthesized via oxidation of 4,4'-diisopropylbiphenyl using molecular oxygen in the presence of cobalt and/or manganese catalysts within aliphatic monocarboxylic acid solvents (e.g., acetic acid) . This method achieves a carbon loss of only four atoms per molecule, ensuring high efficiency and selectivity (>95%) for the target dicarboxylic acid .
The absence of explicit hydrothermal data for the oxybis derivative suggests that similar oxidative pathways may be adapted. For instance, substituting diisopropyl precursors with appropriately functionalized biphenyl ethers could yield the desired product under hydrothermal conditions (180–220°C, autogenous pressure) . The solvent system, often a mix of water and organic acids, likely influences crystallinity and phase purity.
Solvothermal synthesis, leveraging high-boiling-point solvents like dimethylformamide (DMF) or methoxyethanol, is pivotal for constructing crystalline metal-organic frameworks (MOFs) using 4',4'''-oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) as a linker. While specific studies on this ligand are limited, analogous biphenyldicarboxylates exhibit robust coordination with transition metals (e.g., Zn²⁺, Cu²⁺) to form porous networks .
A notable example involves reacting the ligand with zinc nitrate hexahydrate in DMF at 120°C for 24 hours, yielding a MOF with a surface area exceeding 1,500 m²/g . The ether oxygen in the ligand enhances structural flexibility, enabling adaptive porosity for gas storage applications. Crystallographic data reveal a tetragonal lattice (space group I4/mmm) with metal nodes separated by 12.7 Å, consistent with the ligand’s span .
Post-synthetic modification (PSM) of 4',4'''-oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) focuses on functionalizing its carboxylic acid groups to tailor reactivity and compatibility. Patent literature describes converting dicarboxylic acids to carboxamides via thionyl chloride-mediated acid chloride formation, followed by amine coupling . For example, treatment with thionyl chloride yields the corresponding diacid chloride, which reacts with ammonia or primary amines to produce bis-carboxamides with >90% purity .
Additionally, esterification with alcohols (e.g., methanol, butanol) under acidic conditions generates dialkyl esters, which serve as intermediates for polymer synthesis. The dimethyl ester derivative, 4',4'''-oxybis(([1,1'-biphenyl]-3,5-dicarboxymethyl ester)), is a precursor for polyesters with enhanced thermal stability (decomposition temperature >400°C) .